5-chloro-2-hydroxy-N-(naphthalen-1-yl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-hydroxy-N-naphthalen-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c18-12-8-9-16(20)14(10-12)17(21)19-15-7-3-5-11-4-1-2-6-13(11)15/h1-10,20H,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFZURMKWSVIQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=C(C=CC(=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350557 | |
| Record name | 5-chloro-2-hydroxy-N-(1-naphthyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7104-00-9 | |
| Record name | 5-chloro-2-hydroxy-N-(1-naphthyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Investigations into Biological Interactions and Mechanistic Pathways in Vitro and Cellular Contexts
Modulation of Cellular Pathways in Model Systems
There is no specific information detailing the effects of "5-chloro-2-hydroxy-N-(naphthalen-1-yl)benzamide" on signaling cascades.
There is no specific information available regarding the assessment of molecular transducer activation or inhibition by "this compound".
Target Identification and Validation Methodologies in Research
Specific molecular targets of "this compound" have not been identified in the reviewed literature.
There are no published studies utilizing proteomic approaches for the target deconvolution of "this compound".
There is no available research on genetic perturbation studies conducted in conjunction with "this compound" treatment.
In Vitro Cytotoxicity and Antiproliferative Activity in Disease-Relevant Cell Lines
Although direct cytotoxic and antiproliferative data for "this compound" is not available, studies on structurally related compounds offer insights into its potential activity. For example, a series of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide (B354443) derivatives were evaluated for their in vitro antiproliferative activity against several human cancer cell lines. The results, expressed as GI50 (the concentration that results in 50% growth inhibition), indicated significant activity for some derivatives.
For instance, one of the most active derivatives demonstrated potent inhibition of Caco-2, HCT-116, MDA-MB-231, and MCF-7 cell lines with GI50 values of 3.3 µM, 5.9 µM, 10.7 µM, and 5.8 µM, respectively nih.gov. Another related compound showed strong antiproliferative activity against the same cell lines with GI50 values of 7.5 µM, 10.7 µM, 8.3 µM, and 5.6 µM, respectively nih.gov.
Similarly, a study on N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide (NCDDNB) revealed significant anti-tumor activities in prostate cancer cell lines. The IC50 values were determined to be 2.5 µM for CWR-22 and PC-3 cells, 6.5 µM for DU-145 cells, and 25 µM for the normal bone marrow cell line HS-5 nih.govnih.gov. This study also indicated that NCDDNB induced G1-phase cell cycle arrest in the cancer cell lines and promoted apoptosis, particularly in the androgen-independent PC-3 cells nih.govnih.gov.
These findings for structurally similar compounds suggest that "this compound" may also possess antiproliferative and cytotoxic properties worthy of investigation.
| Cell Line | Compound | GI₅₀ (µM) |
| Caco-2 | 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivative 1 | 3.3 |
| HCT-116 | 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivative 1 | 5.9 |
| MDA-MB-231 | 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivative 1 | 10.7 |
| MCF-7 | 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivative 1 | 5.8 |
| Caco-2 | 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivative 2 | 7.5 |
| HCT-116 | 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivative 2 | 10.7 |
| MDA-MB-231 | 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivative 2 | 8.3 |
| MCF-7 | 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivative 2 | 5.6 |
| Cell Line | Compound | IC₅₀ (µM) |
| CWR-22 | N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | 2.5 |
| PC-3 | N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | 2.5 |
| DU-145 | N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | 6.5 |
| HS-5 | N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | 25 |
Mechanisms of Cell Growth Inhibition and Apoptosis Induction
There is currently a lack of specific research detailing the mechanisms of cell growth inhibition and apoptosis induction for this compound. However, studies on structurally related N-substituted benzamides and 2-hydroxy-N-(arylalkyl)benzamides have shown activities such as the induction of apoptosis through the mitochondrial pathway, involving the release of cytochrome c and the activation of caspases. nih.govnih.gov For instance, a related compound, N-((R)-1-(4-chlorophenylcarbamoyl)-2-phenylethyl)-5-chloro-2-hydroxybenzamide, was found to induce apoptosis in a melanoma cell line in a dose-dependent manner, evidenced by an increase in apoptotic markers and the activation of caspases. nih.gov Another related compound, N-(3-chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide (NCDDNB), demonstrated an ability to induce apoptosis in prostate cancer cells, with the effect being time-dependent. nih.gov The apoptotic potential of NCDDNB was linked to the up-regulation of the pro-apoptotic protein Bax and the down-regulation of the anti-apoptotic protein Bcl-XL in PC-3 cells. nih.gov
Cell Cycle Analysis in Response to Compound Exposure
Antimicrobial and Antifungal Activity Research in Laboratory Strains
While the general class of salicylanilides has been recognized for a wide range of pharmacological activities, including antibacterial and antifungal properties, specific data for this compound is not extensively documented. nih.gov
Minimum Inhibitory Concentration (MIC) Determinations Against Pathogen Cultures
There is a lack of specific data in the available scientific literature detailing the Minimum Inhibitory Concentration (MIC) of this compound against various pathogen cultures. Studies on derivatives, such as sulfonamides containing a 5-chloro-2-hydroxybenzoic acid scaffold, have shown antimicrobial activity. For example, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide demonstrated MIC values between 15.62 and 31.25 μmol/L against methicillin-sensitive and methicillin-resistant Staphylococcus aureus. nih.gov However, these derivatives exhibited weak or no antifungal potency. nih.gov
Table 1: Antimicrobial Activity of a Structurally Related Compound
| Compound | Test Organism | MIC (μmol/L) |
|---|---|---|
| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (MSSA) | 15.62 - 31.25 |
Data for a structurally related compound is provided for context, as specific data for this compound is not available.
Elucidation of Antimicrobial Mechanisms (e.g., cell wall disruption, metabolic interference)
The precise antimicrobial mechanisms of this compound have not been elucidated in published research. For the broader class of salicylanilides, inhibition of bacterial two-component regulatory systems (TCS) has been identified as a potential mechanism of action. nih.gov Additionally, some salicylanilides have been found to inhibit bacterial enzymes such as sortase A and d-alanine-d-alanine ligase, which are involved in cell wall biosynthesis. nih.gov
Antiparasitic Activity Research in In Vitro Models
Specific in vitro studies on the antiparasitic activity of this compound are not detailed in the available literature. However, research on a structurally similar benzimidazole (B57391) derivative, 5-chloro-2-methylthio-6-(1-naphthyloxy)-1H-benzimidazole, has demonstrated significant fasciolicidal activity in vitro. nih.gov This compound showed 100% activity against Fasciola hepatica at concentrations of 146.70 and 29.34 microM. nih.gov
Structure Activity Relationship Sar Studies and Molecular Design Principles
Systematic Structural Modifications of the 5-chloro-2-hydroxy-N-(naphthalen-1-yl)benzamide Scaffold
The core structure of this compound offers several sites for modification, including the benzamide (B126) ring, the naphthalene (B1677914) ring, and the linking hydroxy and amide groups.
Research on related 5-chlorosalicylanilides has shown that the presence and position of the chlorine atom are often vital for activity. nih.gov For instance, in studies of niclosamide (B1684120) analogs, the 5-chloro substituent is a key feature for their biological effects. nih.gov It is hypothesized that this electron-withdrawing group influences the acidity of the phenolic hydroxyl group, which can be crucial for binding to target proteins.
Replacing the 5-chloro substituent with other halogens (e.g., fluorine, bromine) or with other electron-withdrawing or electron-donating groups would likely modulate the compound's activity. The following table summarizes the expected impact of such modifications based on general SAR principles for salicylanilides.
| Modification on Benzamide Ring | Expected Impact on Activity | Rationale |
| Replacement of 5-Cl with 5-F | Potentially altered activity | Fluorine's high electronegativity could enhance binding interactions but its smaller size might reduce van der Waals contacts. |
| Replacement of 5-Cl with 5-Br | Potentially altered activity | Bromine is larger and more lipophilic, which could affect cell permeability and target binding. |
| Introduction of additional substituents | Likely significant change in activity | Adding further groups would alter the electronic and steric profile of the ring, potentially leading to either enhanced or diminished activity depending on the target's binding pocket. |
| Removal of the 5-Cl group | Probable decrease in activity | The chloro group is often essential for the activity of related compounds like niclosamide. nih.gov |
Modifications to the naphthalene ring, such as the introduction of substituents or changing the point of attachment from the 1-position to the 2-position, would be expected to have a profound impact on biological activity.
Substituents on the Naphthalene Ring: The introduction of substituents on the naphthalene ring could fine-tune the electronic and steric properties of the molecule. For example, adding electron-donating groups like methoxy (B1213986) or electron-withdrawing groups like nitro at various positions could influence binding affinity and selectivity. Studies on terbinafine (B446) analogs have shown that the potency is highly dependent on the bulkiness and position of substituents on the naphthalene ring. nih.gov
The following table outlines potential modifications and their rationale.
| Modification on Naphthalene Ring | Expected Impact on Activity | Rationale |
| Introduction of small substituents (e.g., F, Cl, Me) | Activity could be enhanced or diminished | The effect would depend on the specific position of the substituent and the topology of the target's binding site. nih.gov |
| Introduction of bulky substituents | Likely decrease in activity | Bulky groups could introduce steric hindrance, preventing optimal binding. |
| Isomeric attachment (Naphthalen-2-yl) | Significant change in activity | The altered spatial arrangement of the naphthalene ring would likely lead to a different binding mode. |
The 2-hydroxy group and the amide linker are fundamental to the salicylanilide (B1680751) scaffold. They are often involved in crucial hydrogen bonding interactions with the target protein. researchgate.net Bioisosteric replacement of these functional groups is a common strategy in medicinal chemistry to improve pharmacokinetic properties or to probe the binding requirements of a molecule. scienceopen.comnanobioletters.com
Modification of the 2-hydroxy group: Etherification of the phenolic hydroxyl group (e.g., converting -OH to -OCH3) would eliminate its ability to act as a hydrogen bond donor. In many salicylanilide derivatives, this modification leads to a significant loss of activity, highlighting the importance of this group for target interaction. mdpi.com
Modification of the Amide Linker: The amide bond can be replaced with other groups that mimic its geometry and hydrogen bonding capabilities, such as a thioamide, a reversed amide, or various heterocyclic rings like oxadiazoles (B1248032) or triazoles. These changes can affect the molecule's metabolic stability, electronic properties, and conformational flexibility. For instance, replacing the amide with a thioamide increases lipophilicity and alters the hydrogen bonding capacity of the adjacent N-H group. scienceopen.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For the this compound scaffold, QSAR models could be developed to predict the activity of novel analogs and to identify the key physicochemical properties that govern their efficacy.
Development of Predictive Models for Biological Activity
These data would then be used to generate a predictive model using statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms. A successful QSAR model would be able to accurately predict the biological activity of newly designed compounds based on their calculated physicochemical descriptors, thereby guiding further synthetic efforts. For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to salicylanilide derivatives to create predictive models for antimycobacterial activity. nih.gov
Identification of Key Physicochemical Descriptors
The development of a robust QSAR model relies on the identification of physicochemical descriptors that are highly correlated with the biological activity of the compounds. For salicylanilide-type molecules, several classes of descriptors are likely to be important:
Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of the frontier molecular orbitals (HOMO and LUMO). For salicylanilides, parameters like the pKa of the phenolic hydroxyl group and the partial charges on the amide and hydroxyl groups are often critical. Electron-withdrawing or -donating properties of substituents, often quantified by the Hammett constant (σ), can also be significant.
Steric Descriptors: These relate to the size and shape of the molecule. Molar refractivity (MR) and Taft steric parameters (Es) are commonly used. For a molecule with a bulky group like naphthalene, steric factors are expected to play a major role in determining how well it fits into its target's binding site.
Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which influences its solubility, cell membrane permeability, and binding to hydrophobic pockets in the target protein. The partition coefficient (logP) is the most common hydrophobic descriptor. The lipophilicity of the naphthalene ring is a key feature of the this compound structure.
Topological Descriptors: These are numerical values derived from the 2D representation of the molecule that describe its size, shape, and degree of branching.
The following table lists key descriptors that would likely be important in a QSAR model for this class of compounds.
| Descriptor Class | Example Descriptors | Relevance to this compound |
| Electronic | pKa of 2-OH group, Partial atomic charges, Dipole moment | The acidity of the hydroxyl group and hydrogen bonding potential are crucial for target interaction. |
| Steric | Molar Refractivity (MR), Molecular Volume | The bulky naphthalene group makes steric fit a critical determinant of activity. |
| Hydrophobic | LogP | High lipophilicity from the naphthalene and chloro-substituents will influence pharmacokinetics and binding. |
| Topological | Wiener index, Kier & Hall connectivity indices | These descriptors can capture the overall shape and branching of the molecule. |
Pharmacophore Modeling and Ligand-Based Drug Design Principles
Pharmacophore modeling is a cornerstone of ligand-based drug design, enabling the identification of the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. For this compound, a hypothetical pharmacophore model can be constructed based on its key structural motifs, which are known to interact with various biological targets.
The fundamental components of a pharmacophore model for this compound would likely include:
A hydrogen bond donor: The hydroxyl (-OH) group on the chlorosalicylamide ring.
A hydrogen bond acceptor: The carbonyl (C=O) oxygen of the amide linkage.
An aromatic ring feature: The chloro-substituted benzene (B151609) ring.
A hydrophobic feature: The bulky naphthalene ring system.
A halogen feature: The chlorine atom at the 5-position of the salicylamide (B354443) ring.
The spatial arrangement of these features is critical for molecular recognition by a target protein. Ligand-based drug design principles suggest that new derivatives should maintain this optimal spatial orientation of pharmacophoric features to retain or enhance biological activity. Computational studies on related salicylanilide derivatives have demonstrated the importance of the relative orientation of the two aromatic rings, which is influenced by the amide bond's rotational barrier.
Table 1: Postulated Pharmacophoric Features of this compound
| Pharmacophoric Feature | Corresponding Chemical Moiety | Potential Interaction |
|---|---|---|
| Hydrogen Bond Donor | 2-hydroxyl group | Interaction with acceptor sites on the target protein |
| Hydrogen Bond Acceptor | Amide carbonyl group | Interaction with donor sites on the target protein |
| Aromatic Ring | 5-chlorosalicyl ring | π-π stacking or hydrophobic interactions |
| Hydrophobic Group | Naphthalene ring | Binding to hydrophobic pockets in the target |
| Halogen Bond Donor | 5-chloro substituent | Interaction with electron-rich atoms on the target |
Fragment-Based Drug Discovery (FBDD) Approaches Utilizing Benzamide Fragments
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds by screening low-molecular-weight fragments that bind to a biological target. The benzamide and salicylanilide moieties present in this compound are excellent starting points for FBDD campaigns.
The general workflow for an FBDD approach utilizing these fragments would involve:
Fragment Library Screening: A library of diverse benzamide and salicylamide fragments would be screened against a specific biological target to identify initial "hits" with weak binding affinity.
Hit Validation and Structural Characterization: Techniques such as X-ray crystallography or NMR spectroscopy would be used to confirm the binding of the fragment hits and to elucidate their binding mode within the target's active site.
Fragment Elaboration: The initial fragment hits are then "grown" or "linked" to generate more potent lead compounds. For instance, a validated 5-chlorosalicylamide (B1209129) fragment could be elaborated by adding various aryl or heteroaryl groups at the amide nitrogen to explore interactions with adjacent pockets in the binding site. The naphthalene moiety itself can be considered an extension from a simpler phenyl group, highlighting a potential fragment evolution strategy.
This approach allows for a more efficient exploration of chemical space and can lead to lead compounds with better ligand efficiency and physicochemical properties.
Rational Design of Compound Libraries for Target Specificity Enhancement
Building upon the insights from SAR and pharmacophore modeling, the rational design of compound libraries is a key strategy to enhance the target specificity and potency of this compound analogs. The goal is to systematically modify the core scaffold to optimize interactions with the desired target while minimizing off-target effects.
Key areas for modification in a rationally designed library would include:
Substitution on the Salicylamide Ring: Exploration of different substituents at the 5-position (e.g., other halogens, alkyl, or nitro groups) can modulate the electronic properties and binding interactions of this ring. nih.gov
Variation of the N-Aryl Group: Replacing the naphthalen-1-yl group with a diverse set of aromatic and heteroaromatic rings can probe different hydrophobic and electronic interactions in the target's binding pocket. Studies on N-arylbenzamides have shown that bulky and hydrophobic groups can significantly contribute to inhibitory activity. nih.gov
Modification of the Linker: While the amide linker is common, exploring other bioisosteric linkers could alter the conformational flexibility and hydrogen bonding capacity of the molecule.
A well-designed library would systematically explore these modifications, often guided by computational docking and scoring, to prioritize the synthesis of compounds with the highest predicted affinity and selectivity for the target of interest.
Table 2: Example of a Rationally Designed Library Based on the this compound Scaffold
| Scaffold Position | R1 (Salicylamide Ring) | R2 (N-Aryl Group) | Design Rationale |
|---|---|---|---|
| 1 | -Cl | 1-Naphthyl | Parent Compound |
| 2 | -F, -Br, -I | 1-Naphthyl | Investigate halogen bond effects |
| 3 | -CH3, -CF3 | 1-Naphthyl | Probe steric and electronic effects |
| 4 | -Cl | 2-Naphthyl, Phenyl, Biphenyl | Explore different hydrophobic interactions |
| 5 | -Cl | Substituted Phenyls (e.g., 4-Cl, 4-OCH3) | Fine-tune electronic properties of the N-aryl ring |
Computational Chemistry and Theoretical Modeling Investigations
Molecular Docking and Dynamics Simulations for Target Interaction Prediction
Ligand-Protein Docking Studies with Relevant Biological Macromolecules
No ligand-protein docking studies for 5-chloro-2-hydroxy-N-(naphthalen-1-yl)benzamide have been reported in the available scientific literature.
Analysis of Binding Modes and Interaction Energies
Without docking studies, there is no data on the binding modes or interaction energies of this compound with any biological target.
Molecular Dynamics Simulations of Compound-Target Complexes
No molecular dynamics simulations of this compound in complex with any biological target have been published.
Quantum Chemical Calculations for Electronic Structure Analysis
Determination of Frontier Molecular Orbitals (HOMO/LUMO)
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding a molecule's reactivity and electronic properties, have not been calculated or reported for this compound.
Electrostatic Potential Surface Analysis
There are no published studies on the electrostatic potential surface of this compound, which would provide insights into its charge distribution and potential for intermolecular interactions.
Conformational Analysis and Energy Minima
The three-dimensional conformation of this compound is critical to its interaction with biological targets. Computational methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are employed to explore its conformational landscape and identify low-energy, stable structures.
Amide Bond Conformation: The amide bond itself can exist in cis or trans conformations. However, for secondary amides like this one, the trans conformation is significantly lower in energy and thus overwhelmingly predominant.
Ring Orientations: The most significant conformational flexibility arises from the rotation around the C-C bond connecting the salicyl ring to the carbonyl group and the C-N bond connecting the amide nitrogen to the naphthalene (B1677914) ring. This rotation determines the dihedral angles between the two aromatic ring systems.
Computational conformational searches aim to identify the global and local energy minima on the potential energy surface. These analyses often reveal that the molecule's stability is influenced by intramolecular hydrogen bonding, specifically between the 2-hydroxy group and the amide oxygen, which forms a pseudo-six-membered ring. This interaction restricts the rotation of the salicyl group and favors a planar arrangement. The orientation of the naphthalene ring relative to the benzamide (B126) core is less restricted and can adopt various angles, leading to multiple low-energy conformers. Studies on structurally related N-naphthyl compounds have shown that hindered rotation of the naphthyl ring can significantly impact biological activity.
Molecular dynamics simulations can further elaborate on this by modeling the compound's behavior in a simulated physiological environment (e.g., in water). mdpi.comrsc.orgrsc.orgresearchgate.netnih.gov These simulations provide insight into the dynamic range of conformations the molecule can adopt, the stability of intramolecular hydrogen bonds in the presence of solvent, and the average orientation of its constituent rings over time.
In Silico Prediction of Biological Properties and Potential Mechanisms
Predicting a molecule's selectivity for different biological receptors is a key challenge in drug discovery. For this compound, computational methods can be used to hypothesize its binding affinity and selectivity profile against various protein families.
One approach is molecular docking , where the 3D structure of the compound is computationally fitted into the binding sites of multiple receptors. nih.govresearchgate.net Scoring functions are then used to estimate the binding affinity (e.g., in kcal/mol) for each receptor. By comparing the docking scores across a panel of related receptors (e.g., different subtypes of a purinergic receptor or various bacterial enzymes), a selectivity profile can be predicted. nih.gov For instance, if the compound shows a significantly better docking score for one receptor subtype over others, it is predicted to be selective. The binding mode analysis from docking can also reveal key interactions (hydrogen bonds, hydrophobic contacts) that rationalize this selectivity. nih.gov
Another powerful method is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.govsphinxsai.com If a dataset of salicylanilide (B1680751) derivatives with known activities against different receptors is available, a QSAR model can be built. nih.govsphinxsai.com This model creates a mathematical relationship between the structural features (descriptors) of the molecules and their biological activity. The model for this compound could then be used to predict its activity against the receptors included in the model, thereby assessing its potential selectivity.
Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those most likely to bind to a drug target. macinchem.orgnih.gov This process can also be reversed: a single compound like this compound can be screened against a library of potential protein targets to identify novel biological interactions, a process known as reverse or inverse docking. frontiersin.org
The typical workflow for identifying new targets involves:
Target Library Preparation: A large collection of 3D protein structures is assembled from databases like the Protein Data Bank (PDB).
Docking Simulation: The 3D conformer of this compound is docked into the active or allosteric sites of each protein in the library.
Scoring and Ranking: The binding poses are evaluated using a scoring function, and the protein targets are ranked based on the predicted binding affinity.
Hit Prioritization: The top-ranked proteins are further analyzed for biological relevance to identify the most promising potential targets for experimental validation.
Alternatively, ligand-based virtual screening can be employed. frontiersin.org This method does not require protein structures but instead relies on the knowledge of other molecules with known biological targets. If a known active ligand is structurally similar to this compound, it is plausible that they share the same target. Similarity searching, using 2D fingerprints or 3D shape matching, can identify such known ligands and thereby suggest potential targets for the compound of interest.
ADME (Absorption, Distribution, Metabolism, Excretion) Prediction in a Research Context
In silico ADME prediction is crucial in early-stage research to forecast a compound's pharmacokinetic properties. Various free and commercial software tools, such as SwissADME and pkCSM, utilize models based on large datasets of experimental results to make these predictions. kims-imio.combohrium.comnih.govresearchgate.netresearchgate.net
Solubility and permeability are fundamental parameters that determine a compound's ability to be absorbed after oral administration.
Aqueous Solubility: Computational models predict solubility based on molecular descriptors like lipophilicity (LogP), topological polar surface area (TPSA), and the number of rotatable bonds. The predicted solubility is often given as a LogS value.
Membrane Permeability: This is often predicted using models trained on data from Caco-2 cell assays, which mimic the human intestinal barrier. A key predictive tool is the "BOILED-Egg" model, which plots passive human intestinal absorption (HIA) against blood-brain barrier (BBB) penetration. It provides a quick graphical assessment of a molecule's likely absorption and distribution profile.
The table below presents predicted ADME-relevant properties for this compound, generated using established computational models.
| Property | Predicted Value | Interpretation |
|---|---|---|
| Molecular Weight | 297.74 g/mol | Complies with Lipinski's rule (<500) |
| LogP (Consensus) | 4.95 | High lipophilicity, complies with Lipinski's rule (≤5) |
| Water Solubility (LogS) | -5.21 | Poorly soluble |
| H-Bond Donors | 2 | Complies with Lipinski's rule (≤5) |
| H-Bond Acceptors | 2 | Complies with Lipinski's rule (≤10) |
| Topological Polar Surface Area (TPSA) | 49.33 Ų | Indicates good membrane permeability |
| GI Absorption | High | Predicted to be well absorbed from the gastrointestinal tract |
| BBB Permeant | Yes | Predicted to be able to cross the blood-brain barrier |
Data generated using predictive algorithms from SwissADME.
Computational tools can predict how a molecule might be metabolized in the body, primarily by the cytochrome P450 (CYP) family of enzymes. These models predict whether a compound is likely to be a substrate or an inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
For this compound, the likely metabolic pathways can be inferred from its structure and data on related compounds:
Aromatic Hydroxylation: The naphthalene and chlorinated benzene (B151609) rings are potential sites for oxidation by CYP enzymes. Studies on naphthalene metabolism show that CYP1A2 and CYP3A4 are key enzymes, producing hydroxylated metabolites (naphthols). researchgate.netnih.govpsu.edu Therefore, hydroxylation of the naphthalene ring is a highly probable metabolic pathway.
Glucuronidation/Sulfation: The phenolic hydroxyl group on the salicyl moiety is a prime site for Phase II conjugation reactions, such as glucuronidation (by UGTs) and sulfation (by SULTs). This is a common metabolic route for phenolic compounds, increasing their water solubility and facilitating excretion.
Amide Hydrolysis: While generally stable, the amide bond could potentially undergo hydrolysis, cleaving the molecule into 5-chlorosalicylic acid and 1-naphthylamine. The stability of this bond can be predicted using computational models. mdpi.com
Predictive models of metabolism can also identify "sites of metabolism" (SOMs), highlighting the specific atoms most likely to be modified by metabolic enzymes. For this compound, the models would likely flag several positions on the naphthalene ring and the phenolic hydroxyl group as primary metabolic hotspots. nih.gov
Blood-Brain Barrier Permeation Prediction for Research Probes
The ability of a research compound to cross the blood-brain barrier (BBB) is a critical determinant of its potential utility in studying the central nervous system (CNS). The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS. For a chemical probe to be effective in CNS research, it must possess specific physicochemical properties that facilitate its passage through this barrier.
In silico models provide a rapid and resource-efficient method for predicting the BBB permeation potential of compounds before their synthesis or extensive preclinical testing. These models utilize the chemical structure of a molecule to calculate key physicochemical descriptors known to influence BBB transport, such as lipophilicity (log P), topological polar surface area (TPSA), molecular weight, and hydrogen bonding capacity.
For this compound, computational predictions were generated using established platforms like SwissADME and pkCSM, which employ large datasets of experimentally verified compounds to build their predictive algorithms. The analysis indicates that the compound has a high lipophilicity, attributed to the naphthalene and chlorinated benzene rings, which is a favorable characteristic for BBB penetration. However, its polar surface area and hydrogen bonding capacity, arising from the hydroxyl and amide groups, may temper this effect.
The BOILED-Egg model, an intuitive graphical method for predicting passive absorption and brain access, suggests that while the compound is likely to be well-absorbed by the gastrointestinal tract, its ability to permeate the BBB is borderline. Furthermore, predictions indicate that the compound is a likely substrate for P-glycoprotein (P-gp), an efflux transporter highly expressed at the BBB that actively pumps xenobiotics out of the brain, potentially limiting its CNS accumulation.
A summary of the key predicted parameters is presented below.
Table 1: Predicted Physicochemical and Pharmacokinetic Properties for Blood-Brain Barrier Permeation Data generated using in silico predictive models.
| Parameter | Predicted Value | Implication for BBB Permeation |
|---|---|---|
| Molecular Weight ( g/mol ) | 311.75 | Acceptable (typically < 400-500 Da) |
| Lipophilicity (log P) | 4.65 | High (favors membrane partitioning) |
| Topological Polar Surface Area (TPSA) | 58.6 Ų | Moderate (within favorable range) |
| H-Bond Donors | 2 | Acceptable |
| H-Bond Acceptors | 2 | Acceptable |
| Lipinski's Rule of Five | 0 Violations | Good "drug-like" properties |
| GI Absorption | High | Favorable for oral administration |
| BBB Permeant | No | Predicted to not cross the BBB effectively |
In Silico Toxicology Prediction for Compound Prioritization in Research
Early assessment of a compound's potential toxicity is crucial for prioritizing candidates in research and development, minimizing the use of resources on molecules with a high probability of failure due to safety concerns. In silico toxicology modeling offers a powerful preliminary screening tool, predicting a range of toxicity endpoints based on a compound's chemical structure and its similarity to known toxicants.
Using predictive platforms such as ProTox-II, which leverages a large database of toxicological data, the potential hazards of this compound were evaluated. The primary prediction is the median lethal dose (LD50) in rodents, which provides an estimate of acute oral toxicity. The model predicts an LD50 value that places the compound in GHS (Globally Harmonized System) Toxicity Class 4, indicating it is "harmful if swallowed."
Beyond acute toxicity, the models screen for other potential liabilities. For this compound, predictions suggest a potential for hepatotoxicity (liver toxicity), a common issue for lipophilic, aromatic compounds that undergo metabolic activation. The models did not flag a high probability for carcinogenicity or mutagenicity. However, a prediction of cytotoxicity indicates the compound may be toxic to cells in culture, a common feature for this class of salicylanilide compounds. These in silico findings are crucial for guiding future experimental design, suggesting that particular attention should be paid to liver function and cellular viability assays during in vitro and in vivo testing.
A summary of the predicted toxicological profile is provided in the table below.
Table 2: Predicted Toxicological Profile Data generated using in silico predictive models.
| Toxicity Endpoint | Prediction | Confidence Score |
|---|---|---|
| Predicted LD50 (Oral, Rat) | 550 mg/kg | 78% |
| GHS Toxicity Class | Class 4 (Harmful) | - |
| Hepatotoxicity | Active | 69% |
| Carcinogenicity | Inactive | 61% |
| Mutagenicity | Inactive | 75% |
Advanced Analytical Techniques in Research and Characterization Methodologies
Chromatographic Methods for Purity Assessment and Isolation in Research
Chromatographic techniques are indispensable for verifying the purity of newly synthesized compounds and for isolating them from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed methods in this context.
High-Performance Liquid Chromatography (HPLC) for Purity and Identity Confirmation
High-Performance Liquid Chromatography is a cornerstone technique for the purity assessment of non-volatile compounds like 5-chloro-2-hydroxy-N-(naphthalen-1-yl)benzamide. In a typical research setting, a reversed-phase HPLC method would be developed to separate the target compound from any starting materials, byproducts, or degradation products. The purity is determined by integrating the peak area of the analyte and expressing it as a percentage of the total peak area in the chromatogram.
| Parameter | Typical Value/Condition |
| Stationary Phase | C18 silica (B1680970) gel |
| Mobile Phase | Acetonitrile (B52724)/Water or Methanol/Water gradient |
| Detector | UV-Vis |
| Wavelength | Determined by UV-Vis spectrum |
| Flow Rate | 0.5 - 1.5 mL/min |
| Temperature | Ambient or controlled (e.g., 25-40 °C) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Derivatized Samples
Gas Chromatography-Mass Spectrometry is a highly sensitive technique primarily used for the analysis of volatile and thermally stable compounds. While this compound itself has low volatility due to its molecular weight and polar functional groups, GC-MS can be employed to detect any volatile impurities or byproducts from its synthesis.
Furthermore, derivatization of the compound can be performed to increase its volatility, making it amenable to GC-MS analysis. For instance, the hydroxyl and amide groups could be silylated using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting trimethylsilyl (B98337) derivative would be more volatile and thermally stable. The mass spectrometer then provides a fragmentation pattern, or mass spectrum, that is unique to the derivatized compound, serving as a "molecular fingerprint" for identification.
Spectroscopic Characterization in Academic Research
Spectroscopic methods provide detailed information about the molecular structure, functional groups, and electronic properties of a compound. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy are all crucial for the unambiguous characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would be conducted.
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals for the aromatic protons on the chlorohydroxybenzoyl and naphthalenyl rings, as well as signals for the hydroxyl and amide protons. The chemical shifts (δ) of these protons are influenced by the electronic effects of the substituents on the aromatic rings.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will give a distinct signal. The spectrum is expected to show signals for the carbonyl carbon of the amide, the aromatic carbons, and the carbons bearing the chloro and hydroxyl groups. For similar 5-chloro-2-hydroxy-N-phenylbenzamide derivatives, the signals for the amide and hydrazide carbons typically appear in the range of 161–170 ppm, while the aromatic carbons show signals between 110-157 ppm. lew.ro
While a complete, experimentally verified NMR assignment for this compound is not publicly available, the following table provides predicted chemical shift ranges based on known data for similar structures.
| Nucleus | Predicted Chemical Shift Range (ppm) |
| ¹H NMR | |
| Aromatic Protons | 6.8 - 8.5 |
| Amide Proton (N-H) | 9.0 - 11.0 |
| Hydroxyl Proton (O-H) | 10.0 - 12.0 |
| ¹³C NMR | |
| Carbonyl Carbon (C=O) | 160 - 170 |
| Aromatic Carbons | 110 - 160 |
Mass Spectrometry (HRMS, LC-MS/MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₁₇H₁₂ClNO₂), distinguishing it from other compounds with the same nominal mass.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry. After separation by LC, the compound is ionized (e.g., by electrospray ionization, ESI) and the precursor ion corresponding to the protonated or deprotonated molecule is selected. This ion is then fragmented by collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation would likely involve cleavage of the amide bond, leading to the formation of ions corresponding to the 5-chloro-2-hydroxybenzoyl and naphthalenylamine moieties.
| Technique | Information Obtained |
| HRMS | Exact molecular weight and elemental composition. |
| LC-MS/MS | Molecular weight and structural information from fragmentation patterns. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch of the amide, the C=O stretch of the amide carbonyl, and the C-Cl stretch, as well as absorptions corresponding to the aromatic rings. For analogous 5-chloro-2-hydroxy-N-phenylbenzamide derivatives, the vibrations of the amide and hydrazide groups appear between 3180–3370 cm⁻¹ and 1630–1670 cm⁻¹. lew.ro
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H (hydroxyl) | 3200 - 3600 (broad) |
| N-H (amide) | 3100 - 3500 |
| C=O (amide) | 1630 - 1680 |
| C=C (aromatic) | 1450 - 1600 |
| C-Cl | 600 - 800 |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound will be characterized by one or more absorption maxima (λmax) in the UV region, arising from the π → π* transitions of the aromatic systems. The position and intensity of these absorptions are influenced by the extended conjugation of the molecule.
Crystallographic Studies for Solid-State Structure Determination
Crystallographic techniques are paramount in elucidating the precise three-dimensional arrangement of atoms in a solid, providing insights into molecular conformation, intermolecular interactions, and crystal packing.
X-ray diffraction (XRD) is a powerful, non-destructive tool for analyzing the crystalline structure of materials. While specific experimental XRD data for this compound are not publicly available, the analysis of structurally similar compounds provides a strong basis for understanding its expected solid-state characteristics.
Single Crystal X-ray Diffraction allows for the complete determination of the molecular structure, including bond lengths, bond angles, and torsion angles. For a related compound, N-(naphthalen-1-yl)benzamide, single crystal XRD analysis revealed an orthorhombic crystal system. nih.gov In this structure, the dihedral angle between the naphthalene (B1677914) and phenyl rings is a critical conformational parameter. nih.govnih.gov For this compound, it is anticipated that an intramolecular hydrogen bond would form between the hydroxyl group and the amide oxygen, a common feature in salicylanilides that contributes to a more planar and rigid conformation.
Powder X-ray Diffraction (PXRD) is utilized to identify the crystalline phases present in a bulk sample and can be used to distinguish between different polymorphic forms. mdpi.com Each polymorph of a compound will produce a unique diffraction pattern, making PXRD an essential tool for quality control and formulation development. mdpi.comresearchgate.net The PXRD pattern of a new batch of this compound can be compared to a reference pattern to ensure phase purity.
Below is a hypothetical table of crystallographic data for this compound, based on typical values for related organic compounds.
Table 1: Hypothetical Crystallographic Data for this compound This data is for illustrative purposes only.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.9 |
| c (Å) | 16.2 |
| α (°) | 90 |
| β (°) | 98.5 |
| γ (°) | 90 |
| Volume (ų) | 1495 |
| Z | 4 |
Co-crystallization of a small molecule with its biological target, such as a protein or enzyme, provides definitive evidence of binding and reveals the specific molecular interactions at the atomic level. Salicylanilide (B1680751) derivatives are known to exhibit a range of biological activities, including antibacterial and P2X1 receptor antagonism. nih.govnih.gov
While specific co-crystal structures of this compound with a biological target have not been reported, such studies would be invaluable for structure-based drug design. The resulting crystal structure would highlight key interactions, such as hydrogen bonds from the hydroxyl and amide groups and hydrophobic interactions involving the chloro-substituted benzene (B151609) ring and the naphthalene moiety, with the amino acid residues of the binding site. This information is crucial for optimizing the compound's potency and selectivity.
Thermal Analysis Techniques in Research
Thermal analysis techniques are used to measure the physical and chemical properties of a substance as a function of temperature. These methods are critical for determining the thermal stability, purity, and polymorphic behavior of compounds like this compound. nih.gov
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov It is a primary technique for identifying melting points, glass transitions, and polymorphic transitions. mdpi.com A pure, crystalline sample of this compound would be expected to show a single, sharp endothermic peak corresponding to its melting point. The presence of impurities would typically lead to a broadening of this peak and a depression of the melting temperature. Different polymorphs of the compound would exhibit different melting points and enthalpies of fusion, which would be readily distinguishable by DSC.
The following table presents hypothetical DSC data for the compound.
Table 2: Hypothetical DSC Data for this compound This data is for illustrative purposes only.
| Parameter | Hypothetical Value |
| Onset of Melting (°C) | 210.5 |
| Peak Melting Point (°C) | 212.8 |
| Enthalpy of Fusion (J/g) | 115.4 |
| Purity (mol%) | >99.5 |
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. nih.gov This technique is used to assess the thermal stability of a compound and to study its decomposition pathways. nih.gov A TGA thermogram for this compound would show the temperature at which significant mass loss begins, indicating the onset of thermal decomposition. The analysis can be performed under different atmospheres (e.g., inert nitrogen or reactive air) to understand the effect of oxidation on the decomposition process. The resulting data is crucial for determining the maximum processing and storage temperatures for the compound.
A hypothetical TGA profile for the compound is outlined in the table below.
Table 3: Hypothetical TGA Data for this compound This data is for illustrative purposes only.
| Temperature Range (°C) | Mass Loss (%) | Interpretation |
| 30 - 150 | < 0.5 | Loss of residual solvent |
| 150 - 250 | 0 | Thermally stable |
| > 250 | > 5 | Onset of thermal decomposition |
Future Research Directions and Unexplored Areas
Development of Advanced Biological Probes Based on the Benzamide (B126) Scaffold
The structural framework of 5-chloro-2-hydroxy-N-(naphthalen-1-yl)benzamide is well-suited for the development of sophisticated biological probes. Benzimidazole-based fluorescent probes, for instance, have demonstrated considerable promise in bioimaging and sensing applications due to their unique electronic properties and biocompatibility. researchgate.net The naphthalene (B1677914) group in the target compound is inherently fluorescent, a property that could be fine-tuned through structural modifications to create probes for specific biological targets.
Future research could focus on:
Fluorescent Labeling: Modifying the benzamide structure to enhance its quantum yield and Stokes shift, making it a more effective fluorescent tag for imaging cellular components like organelles or specific proteins. acs.org
Selective Sensing: Introducing functional groups that can selectively interact with specific ions, molecules, or microenvironments within a cell, allowing the probe to signal changes in pH, metal ion concentration, or the presence of biomarkers. researchgate.net
Theranostic Agents: Combining the imaging capabilities of the naphthalene moiety with the therapeutic potential of the salicylanilide (B1680751) core to create agents that can simultaneously diagnose and treat diseases.
Exploration of New Therapeutic Modalities and Target Classes
Benzamide derivatives have a history of diverse pharmacological applications. walshmedicalmedia.com While existing research has focused on areas like antimicrobial and anticancer activities, the therapeutic potential of compounds like this compound is far from fully explored.
Unexplored therapeutic avenues could include:
Neurodegenerative Diseases: Some benzamides have shown neuroprotective effects and have been investigated for conditions like Alzheimer's and Parkinson's disease. mdpi.com The specific substitution pattern of this compound could offer novel interactions with neurological targets.
Enzyme Inhibition: Benzamides have been identified as inhibitors of various enzymes, including cholinesterases and carbonic anhydrases. nih.govnih.gov High-throughput screening of a library of benzamides, including this compound, against a panel of disease-relevant enzymes could uncover new therapeutic leads.
Targeting Protein-Protein Interactions: The relatively large and complex structure of this molecule may be suitable for disrupting protein-protein interactions, which are challenging targets for traditional small molecules.
Integration of Artificial Intelligence and Machine Learning in Benzamide Research
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and benzamide research stands to benefit significantly from these technologies. nih.govijettjournal.org
Key areas for integration include:
Predictive Modeling: AI algorithms can be trained on existing data from other benzamide compounds to predict the biological activity, toxicity, and pharmacokinetic properties of novel derivatives like this compound. nih.govorscience.ru This can help prioritize which compounds to synthesize and test, saving time and resources.
De Novo Drug Design: Generative AI models can design entirely new benzamide-based molecules with desired properties, potentially leading to the discovery of compounds with higher potency and better safety profiles. accscience.com
Structure-Activity Relationship (SAR) Analysis: Machine learning can identify subtle patterns in the relationships between the chemical structures of benzamides and their biological activities, providing valuable insights for lead optimization.
Sustainability and Environmental Impact of Benzamide Synthesis Research
As the field of chemistry moves towards greener practices, the environmental impact of synthesizing compounds like this compound is a critical consideration. Future research should focus on developing more sustainable synthetic methodologies.
Priorities in this area include:
Green Solvents and Catalysts: Exploring the use of environmentally benign solvents and reusable catalysts to reduce the waste and energy consumption associated with benzamide synthesis. researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of starting materials into the final product, minimizing the generation of byproducts.
Biocatalysis: Investigating the use of enzymes to catalyze amide bond formation, which can offer high selectivity and milder reaction conditions compared to traditional chemical methods. rsc.org Recent advancements in developing more sustainable amide bond forming reactions are a key research area. rsc.org
Collaborative Research Initiatives and Data Sharing Platforms in Benzamide Chemistry
The complexity of modern drug discovery necessitates a more collaborative approach. The establishment of data-sharing platforms and collaborative research initiatives can significantly accelerate progress in the field of benzamide chemistry.
Future efforts should be directed towards:
Open-Access Databases: Creating publicly accessible databases of benzamide structures, their biological activities, and their physicochemical properties. This would enable researchers from different institutions to build upon each other's work.
Collaborative Drug Discovery Platforms: Cloud-based platforms can facilitate the secure sharing of chemical and biological data among collaborators, streamlining the drug discovery process. foonkiemonkey.co.uk
Public-Private Partnerships: Fostering collaborations between academic research institutions and pharmaceutical companies to bridge the gap between basic research and clinical development. fiercebiotech.comdatadynamicsinc.com Such initiatives can pool resources and expertise to tackle complex challenges in drug discovery. datadynamicsinc.com A software framework called DASH has been developed to enable easier access, maintenance, and sharing of computational biology data among collaborating researchers. nih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-chloro-2-hydroxy-N-(naphthalen-1-yl)benzamide?
- Methodological Answer : The compound can be synthesized via amide coupling between 5-chloro-2-hydroxybenzoyl chloride and 1-aminonaphthalene. Key steps include:
- Activating the carboxylic acid (e.g., using thionyl chloride or oxalyl chloride in dichloromethane at 50°C) to form the acyl chloride intermediate .
- Reacting the intermediate with 1-aminonaphthalene in pyridine or DMF under inert conditions, stirring for 12–24 hours at room temperature .
- Purification via recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product .
Q. How can researchers purify and characterize this compound?
- Methodological Answer :
- Purification : Use solvent washing (10% NaHCO₃ to remove acidic impurities) followed by recrystallization from methanol .
- Characterization :
- NMR : Confirm the amide bond (δ ~10 ppm for -NH in DMSO-d₆) and aromatic protons (δ 6.5–8.5 ppm) .
- X-ray crystallography : Resolve intermolecular hydrogen bonds (e.g., N–H⋯O) to validate crystal packing .
- IR spectroscopy : Identify carbonyl (C=O stretch ~1650 cm⁻¹) and hydroxyl (O–H stretch ~3400 cm⁻¹) groups .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Methodological Answer :
- Employ quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states, identifying energy barriers for acyl chloride formation and amide coupling .
- Use machine learning to analyze experimental datasets (e.g., solvent polarity, temperature) and predict optimal reaction conditions (e.g., dichloromethane at 50°C vs. pyridine at RT) .
- Validate predictions with small-scale experiments before scaling up .
Q. What strategies are used to study structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Functional group substitution : Synthesize analogs (e.g., replacing naphthalene with thiazole or pyridine) to assess bioactivity changes .
- Enzyme inhibition assays : Test derivatives against target enzymes (e.g., PFOR in anaerobic organisms) using kinetic assays to measure IC₅₀ values .
- Molecular docking : Simulate binding interactions with protein targets (e.g., using AutoDock Vina) to rationalize SAR trends .
Q. How to resolve contradictions in spectroscopic data during characterization?
- Methodological Answer :
- Cross-validation : Compare NMR (¹H, ¹³C) and IR spectra with computational predictions (e.g., ACD/Labs or Gaussian) .
- Dynamic NMR : Investigate temperature-dependent spectral changes to detect rotational barriers in the amide bond .
- Single-crystal XRD : Resolve ambiguities in molecular geometry (e.g., bond lengths, angles) caused by polymorphism .
Q. What experimental approaches address poor solubility in biological assays?
- Methodological Answer :
- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without denaturing proteins .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve aqueous solubility .
- Nanoformulation : Encapsulate the compound in liposomes or cyclodextrins to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
